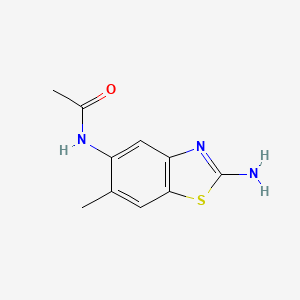

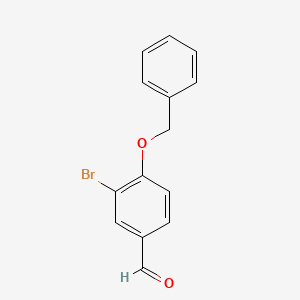

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide and related derivatives often involves the condensation of benzothiazole with acetic acid or acetyl chloride derivatives. A study conducted by Duran and Canbaz (2013) described the synthesis of benzothiazole acetamide derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, highlighting the structural diversity achievable through various synthetic routes (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide derivatives has been elucidated using techniques like NMR, FTIR, and mass spectrometry. Balijapalli et al. (2017) provided insights into the hydrogen bonding characteristics of benzothiazole acetamide crystals, indicating that water molecules can act as bridges forming hydrogen bonds, which could significantly affect the compound's molecular assembly and properties (Balijapalli et al., 2017).

Aplicaciones Científicas De Investigación

Antitumor Activity : Several studies have focused on the synthesis of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide derivatives and their potential antitumor properties. For instance, Yurttaş et al. (2015) synthesized derivatives using 2-(4-aminophenyl)benzothiazole structure and found significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Havrylyuk et al. (2010) reported antitumor screening of 4-thiazolidinones with benzothiazole moiety, showing anticancer activity on multiple cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Antimicrobial and Antifungal Activities : Compounds synthesized from N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide have demonstrated antimicrobial and antifungal properties. Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for antimicrobial activities against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013). Similarly, Pawar et al. (2021) synthesized and evaluated antimicrobial properties of 2-(substituted amino)-N-(6- substituted-1,3-benzothiazol-2yl) acetamide derivatives (Pawar, Kale, Zori, & Dorugade, 2021).

Anticonvulsant Evaluation : Research by Siddiqui et al. (2013) involved the synthesis of various acetamide derivatives with a focus on anticonvulsant activity. They identified potent candidates showing minimal neurotoxicity in their preliminary screening (Siddiqui, Ahuja, Malik, & Arya, 2013).

Analgesic Activity : Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential analgesic activities. They found that these compounds showed significant analgesic effects in various tests (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Antioxidant and Anti-Inflammatory Activities : Koppireddi et al. (2013) synthesized a series of acetamide derivatives and evaluated them for anti-inflammatory and antioxidant activity, with some compounds showing significant efficacy (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Photophysical Properties : Balijapalli et al. (2017) conducted a study on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, highlighting the impact of different substituents on the benzothiazole moiety (Balijapalli, Udayadasan, Muralidharan, Sukumarapillai, Shanmugam, Gopal, Rathore, & Iyer, 2017).

Propiedades

IUPAC Name |

N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-3-9-8(13-10(11)15-9)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWIACCTNKYBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355720 |

Source

|

| Record name | N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |

CAS RN |

351437-81-5 |

Source

|

| Record name | N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)